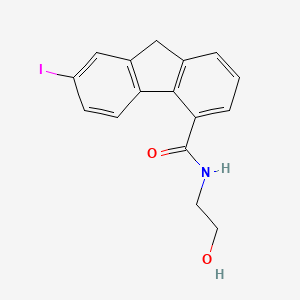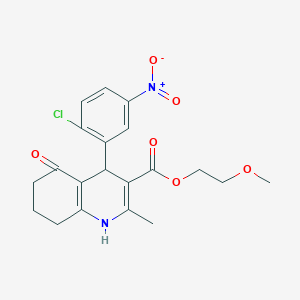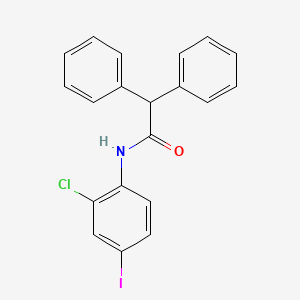
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide, commonly known as HIOC, is a chemical compound that has been extensively studied for its potential biomedical applications. It belongs to the class of iodinated small molecules that are widely used in various fields of research, including drug discovery, imaging, and therapy.
科学的研究の応用
HIOC has been extensively studied for its potential biomedical applications, including as a fluorescent probe for imaging, a radiosensitizer for cancer therapy, and an inhibitor of protein-protein interactions. In imaging, HIOC has been used as a fluorescent probe for detecting amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. HIOC has also been shown to enhance the radiosensitivity of cancer cells, making it a promising candidate for cancer therapy. Additionally, HIOC has been reported to inhibit the interaction between the transcription factor STAT3 and its coactivator, which is involved in cancer progression and inflammation.
作用機序
The mechanism of action of HIOC is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and DNA. HIOC contains an iodine atom, which can form halogen bonds with biological molecules, leading to changes in their conformation and function. Additionally, HIOC has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HIOC has been reported to have several biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell death in cancer cells. HIOC has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, HIOC has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using HIOC in lab experiments is its high purity and stability, which allows for reproducible results. Additionally, HIOC is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using HIOC is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of HIOC is not fully understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of HIOC, including its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of HIOC and its interactions with biological molecules. Furthermore, the development of new synthetic methods for HIOC may lead to the discovery of new derivatives with improved properties. Finally, the use of HIOC in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.
合成法
The synthesis of HIOC involves the reaction of 7-iodo-9H-fluorene-4-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure HIOC. This method has been reported to yield HIOC in good yields and high purity.
特性
IUPAC Name |
N-(2-hydroxyethyl)-7-iodo-9H-fluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2/c17-12-4-5-13-11(9-12)8-10-2-1-3-14(15(10)13)16(20)18-6-7-19/h1-5,9,19H,6-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFVQUPWQECEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4968301.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![(3,5-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B4968316.png)
![5-(3,4-dimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4968321.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)

![1,7-dimethyl-4-(2-methyl-4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4968341.png)
![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)